![molecular formula C17H16N2O2S B3001661 4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952812-66-7](/img/structure/B3001661.png)
4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one" is a derivative of the dihydroquinoxaline class, which is a group of nitrogen-containing heterocycles. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related dihydroquinoxaline derivatives has been reported in the literature. For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines, which share a similar structural motif to the compound , can be synthesized from fluorinated [2-(o-alkynylphenyl)ethyl]amines through a one-pot procedure involving hydroamination followed by Pd-catalyzed oxidation . Although the exact synthesis of "this compound" is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dihydroquinoxaline derivatives is characterized by a bicyclic system containing nitrogen atoms. The crystal structure of a related compound, ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, reveals intramolecular contacts between nitrogen atoms and hydroxyl groups, as well as intermolecular hydrogen bonding that influences molecular packing . These structural features are important for the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Dihydroquinoxaline derivatives undergo various chemical reactions. For example, 3-benzoyl-1,2-dihydroquinoxalin-2-one can react with hydrazine and thiosemicarbazide to yield hydrazones and thiosemicarbazones, respectively. These compounds can further undergo intramolecular cyclocondensation to form flavazoles . The ethylthio group in "this compound" suggests that it may participate in similar reactions, potentially acting as a nucleophile or leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinoxaline derivatives are influenced by their molecular structure. The presence of substituents on the benzoyl and quinoxaline moieties can affect the compound's solubility, melting point, and stability. The intermolecular hydrogen bonds observed in related compounds suggest that "this compound" may also exhibit specific solubility characteristics in different solvents, which could be relevant for its application in chemical syntheses or pharmaceutical formulations .
Mechanism of Action
Target of Action
Similar compounds have been reported to show high anti-tumor activity . The target compounds were more potent against A549 compared to other cell lines
Mode of Action
It is suggested that similar compounds may act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .
Biochemical Pathways
Similar compounds have been reported to inhibit the proliferations of hela, a549, hepg2, and mcf-7 cell lines in a dose-dependent manner
Result of Action
The compound “4-(3-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” has been reported to show moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The cytolytic activity was markedly inhibited at the same time
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22-13-7-5-6-12(10-13)17(21)19-11-16(20)18-14-8-3-4-9-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGCSAJZLCIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.